N-Hydroxy Phentermine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

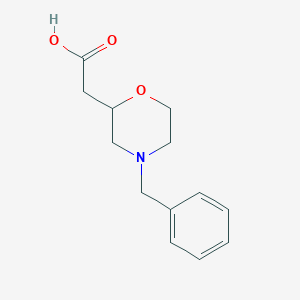

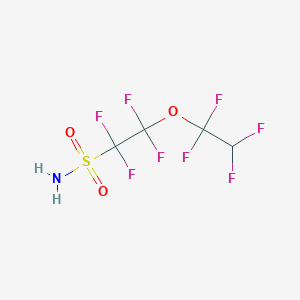

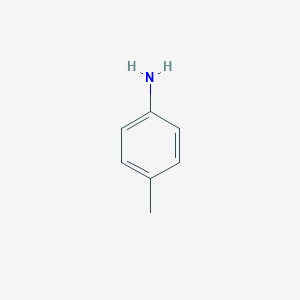

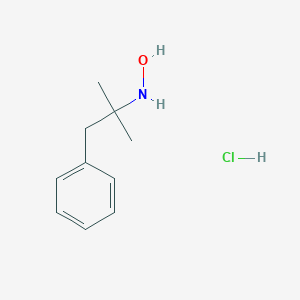

N-Hydroxy Phentermine Hydrochloride, also known as N-Hydroxy-α,α-dimethylbenzeneethanamine Hydrochloride or 2-Hydroxylamino-2-methyl-1-phenylpropane Hydrochloride, is a biochemical compound with the molecular formula C10H15NO•HCl and a molecular weight of 201.69 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

The synthesis of N-Hydroxy Phentermine Hydrochloride involves several steps. One method starts with dimethylbenzyl carbinol as the raw material. This is added to a mixed solution of acetic acid and an organic solvent, followed by the dropwise addition of sulfuric acid as a catalyst. The mixture is stirred for reaction, then water is added until it becomes turbid. An alkali solution is used to adjust the pH to 6-8, followed by vacuum filtration to obtain N-(1,1-dimethyl-phenethyl) acetamide. The acetamide is then dissolved in an organic solvent, and an inorganic strong base solid is used as an acid-binding agent. The mixture is heated and refluxed, cooled to room temperature, and water is added. The product is extracted, dried with an anhydrous desiccant overnight, and the solid is removed. The filtrate is distilled under reduced pressure to obtain phentermine free alkali, which is then dissolved in an organic solvent. Hydrochloric acid or dry hydrogen chloride gas is introduced in an ice bath, stirred, and suction filtered to obtain this compound .

Analyse Chemischer Reaktionen

N-Hydroxy Phentermine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, acetic acid, and inorganic strong bases. The major products formed from these reactions include N-(1,1-dimethyl-phenethyl) acetamide and phentermine free alkali .

Wissenschaftliche Forschungsanwendungen

N-Hydroxy Phentermine Hydrochloride is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions. Its applications extend to chemistry, biology, medicine, and industry, where it is used to investigate molecular mechanisms and pathways .

Wirkmechanismus

The mechanism of action of N-Hydroxy Phentermine Hydrochloride involves its interaction with molecular targets and pathways. It undergoes minimal p-hydroxylation, N-oxidation, and N-hydroxylation followed by conjugation. These metabolic processes represent about 6% of the administered dose, with approximately 5% being N-oxidized and N-hydroxylated metabolites .

Vergleich Mit ähnlichen Verbindungen

N-Hydroxy Phentermine Hydrochloride is similar to other compounds in the phentermine family, such as phentermine, ephedrine, and pseudoephedrine. These compounds are sympathomimetic amines that mimic the actions of endogenous neurotransmitters stimulating the sympathetic nervous system. Phentermine is used as an appetite suppressant, while ephedrine is used as a vasopressor during resuscitation . This compound is unique in its specific applications in proteomics research and its distinct metabolic pathways .

Eigenschaften

IUPAC Name |

N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,11-12)8-9-6-4-3-5-7-9;/h3-7,11-12H,8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYKGISVDSKDHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499140 |

Source

|

| Record name | N-Hydroxy-2-methyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51835-51-9 |

Source

|

| Record name | N-Hydroxy-2-methyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)